Cas no 138681-31-9 ((2R)-piperazine-2-carboxamide)
(2R)-piperazine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- (R)-Piperazine-2-carboxamide
- (2R)-2-Piperazinecarboxamide
- (2R)-piperazine-2-carboxamide
- 2-Piperazinecarboxamide,(2R)-(9CI)
- (R)-PIPERAZINE-2-AMIDE
- CHEBI:55356
- EN300-2995629
- Q27124252
- 138681-31-9
- DB-031447
- SCHEMBL869800
- DTXCID10377331
- DTXSID90426497
- C19778
-
- MDL: MFCD03094730
- Inchi: 1S/C5H11N3O/c6-5(9)4-3-7-1-2-8-4/h4,7-8H,1-3H2,(H2,6,9)/t4-/m1/s1
- InChI Key: BRYCUMKDWMEGMK-SCSAIBSYSA-N
- SMILES: O=C([C@H]1CNCCN1)N
Computed Properties
- Exact Mass: 129.09033
- Monoisotopic Mass: 129.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.9
- Topological Polar Surface Area: 67.2Ų
Experimental Properties
- PSA: 67.15
(2R)-piperazine-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM169018-1g |
(R)-piperazine-2-carboxamide |
138681-31-9 | 95% | 1g |
$729 | 2021-08-05 | |
| Alichem | A139002447-1g |
(R)-Piperazine-2-carboxamide |
138681-31-9 | 95% | 1g |
$678.24 | 2022-04-02 | |
| Chemenu | CM169018-1g |
(R)-piperazine-2-carboxamide |
138681-31-9 | 95% | 1g |
$609 | 2023-02-18 | |
| Enamine | EN300-2995629-0.05g |
(2R)-piperazine-2-carboxamide |
138681-31-9 | 95.0% | 0.05g |
$671.0 | 2025-03-19 | |
| Enamine | EN300-2995629-0.1g |
(2R)-piperazine-2-carboxamide |
138681-31-9 | 95.0% | 0.1g |
$703.0 | 2025-03-19 | |
| Enamine | EN300-2995629-0.25g |
(2R)-piperazine-2-carboxamide |
138681-31-9 | 95.0% | 0.25g |
$735.0 | 2025-03-19 | |
| Enamine | EN300-2995629-0.5g |
(2R)-piperazine-2-carboxamide |
138681-31-9 | 95.0% | 0.5g |
$768.0 | 2025-03-19 | |
| Enamine | EN300-2995629-1.0g |
(2R)-piperazine-2-carboxamide |
138681-31-9 | 95.0% | 1.0g |
$800.0 | 2025-03-19 | |
| Enamine | EN300-2995629-2.5g |
(2R)-piperazine-2-carboxamide |
138681-31-9 | 95.0% | 2.5g |
$1568.0 | 2025-03-19 | |
| Enamine | EN300-2995629-5.0g |
(2R)-piperazine-2-carboxamide |
138681-31-9 | 95.0% | 5.0g |
$2318.0 | 2025-03-19 |
(2R)-piperazine-2-carboxamide Suppliers
(2R)-piperazine-2-carboxamide Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on (2R)-piperazine-2-carboxamide
Comprehensive Overview of (2R)-Piperazine-2-carboxamide (CAS No. 138681-31-9): Properties, Applications, and Research Insights
(2R)-Piperazine-2-carboxamide (CAS No. 138681-31-9) is a chiral piperazine derivative that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by its carboxamide functional group and piperazine ring, serves as a versatile building block in drug discovery and organic synthesis. Its enantiomeric purity (2R configuration) is particularly valuable for designing targeted therapies with enhanced efficacy and reduced side effects.
In recent years, the demand for chiral intermediates like (2R)-Piperazine-2-carboxamide has surged, driven by advancements in asymmetric synthesis and the growing focus on precision medicine. Researchers frequently explore its role in modulating enzyme activity or as a scaffold for CNS-targeting drugs, aligning with trends in neurodegenerative disease research. The compound’s water solubility and hydrogen-bonding capacity further enhance its utility in formulation development.
From an industrial perspective, CAS No. 138681-31-9 is often discussed in the context of green chemistry and sustainable synthesis. Innovations in catalytic methods to produce this compound with high enantiomeric excess (ee) are a hot topic, addressing environmental concerns while maintaining cost efficiency. Analytical techniques such as HPLC chiral separation and NMR spectroscopy are critical for quality control, ensuring compliance with regulatory standards like ICH guidelines.
The pharmacological potential of (2R)-Piperazine-2-carboxamide extends to its interactions with G-protein-coupled receptors (GPCRs) and ion channels, making it relevant to studies on pain management and mood disorders. Its structural similarity to neurotransmitters also positions it as a candidate for blood-brain barrier penetration studies, a key focus area in neuropharmacology.
For synthetic chemists, optimizing the stereoselective synthesis of this compound remains a challenge. Recent publications highlight the use of biocatalysts or organocatalysts to improve yield and selectivity. Additionally, computational tools like molecular docking aid in predicting its binding affinity for target proteins, streamlining drug design workflows.
In summary, (2R)-Piperazine-2-carboxamide (CAS No. 138681-31-9) exemplifies the intersection of chiral chemistry and drug development. Its multifaceted applications—from intermediate synthesis to mechanistic studies—underscore its importance in modern scientific research. As the pharmaceutical industry continues to prioritize stereochemistry and targeted delivery, this compound is poised to remain a focal point of innovation.
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